molecular formula C24H24BrFN4O3S B11576593 7-{4-[(2-Bromo-4-methylphenyl)carbamothioyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

7-{4-[(2-Bromo-4-methylphenyl)carbamothioyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B11576593
M. Wt: 547.4 g/mol
InChI Key: XBTFMMGRTRGDQZ-UHFFFAOYSA-N
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Description

7-{4-[(2-Bromo-4-methylphenyl)carbamothioyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound that belongs to the quinolone class of antibiotics This compound is characterized by its unique structure, which includes a quinoline core, a piperazine ring, and various substituents such as bromine, methyl, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{4-[(2-Bromo-4-methylphenyl)carbamothioyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps, including the formation of the quinoline core, the introduction of the piperazine ring, and the addition of various substituents. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinoline core.

    Addition of Substituents: The bromine, methyl, and fluoro groups can be introduced through various substitution reactions, such as halogenation and alkylation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

    Purification Techniques: Such as crystallization, chromatography, and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-{4-[(2-Bromo-4-methylphenyl)carbamothioyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the quinoline core.

    Reduction: Reduction reactions can occur at the carbonyl group and the quinoline core.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the bromine and fluoro substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as halogenating agents (e.g., bromine, chlorine) and alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Can lead to the formation of quinoline N-oxides.

    Reduction: Can result in the formation of reduced quinoline derivatives.

    Substitution: Can produce various substituted quinoline derivatives.

Scientific Research Applications

7-{4-[(2-Bromo-4-methylphenyl)carbamothioyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential antibacterial and antiviral properties.

    Medicine: Investigated for its potential use as an antibacterial agent, particularly against resistant bacterial strains.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 7-{4-[(2-Bromo-4-methylphenyl)carbamothioyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with bacterial enzymes and DNA. The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.

    Levofloxacin: A fluoroquinolone antibiotic with a similar quinoline core but different substituents.

    Moxifloxacin: A fluoroquinolone with enhanced activity against certain bacterial strains.

Uniqueness

7-{4-[(2-Bromo-4-methylphenyl)carbamothioyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substituents, which may confer distinct antibacterial properties and activity against resistant bacterial strains. Its unique structure also allows for potential modifications to enhance its efficacy and reduce side effects.

Properties

Molecular Formula

C24H24BrFN4O3S

Molecular Weight

547.4 g/mol

IUPAC Name

7-[4-[(2-bromo-4-methylphenyl)carbamothioyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C24H24BrFN4O3S/c1-3-28-13-16(23(32)33)22(31)15-11-18(26)21(12-20(15)28)29-6-8-30(9-7-29)24(34)27-19-5-4-14(2)10-17(19)25/h4-5,10-13H,3,6-9H2,1-2H3,(H,27,34)(H,32,33)

InChI Key

XBTFMMGRTRGDQZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC4=C(C=C(C=C4)C)Br)F)C(=O)O

Origin of Product

United States

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